D(+)-Karnitinaethylesterbromid [German]
Description
D(+)-Karnitinaethylesterbromid (CAS 719310-31-3) is a brominated ethyl ester derivative with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.18 g/mol . The compound is synthesized via a reaction involving DMAP (4-dimethylaminopyridine), triethylamine, and tetrahydrofuran (THF) under ambient conditions (20°C), achieving a moderate yield of 65% . Key physicochemical properties include a topological polar surface area (TPSA) of 45.4 Ų, moderate gastrointestinal absorption, and low blood-brain barrier (BBB) permeability, as predicted by computational models .
Properties
CAS No. |
14548-19-7 |
|---|---|
Molecular Formula |
C9H20BrNO3 |
Molecular Weight |
270.16 g/mol |
IUPAC Name |
[(2R)-4-ethoxy-2-hydroxy-4-oxobutyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C9H20NO3.BrH/c1-5-13-9(12)6-8(11)7-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/q+1;/p-1/t8-;/m1./s1 |
InChI Key |
JVNNOULEMFYNMO-DDWIOCJRSA-M |
Isomeric SMILES |
CCOC(=O)C[C@H](C[N+](C)(C)C)O.[Br-] |
Canonical SMILES |
CCOC(=O)CC(C[N+](C)(C)C)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D(+)-Karnitinaethylesterbromid typically involves the esterification of carnitine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of D(+)-Karnitinaethylesterbromid may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: D(+)-Karnitinaethylesterbromid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions include carnitine, alcohol derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
D(+)-Karnitinaethylesterbromid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on mitochondrial function.
Medicine: Research is ongoing to explore its potential therapeutic benefits in treating metabolic disorders and enhancing physical performance.
Industry: It is used in the formulation of dietary supplements and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of D(+)-Karnitinaethylesterbromid involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the conversion of fatty acids into acyl-carnitine, which can then be transported across the mitochondrial membrane. This process is crucial for energy production in cells, particularly in muscle tissues.
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological and Industrial Relevance
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